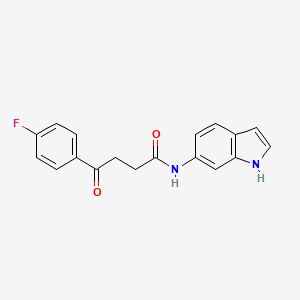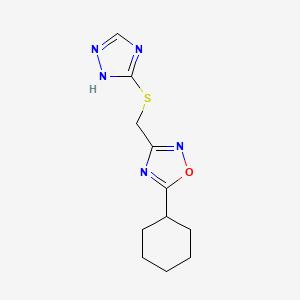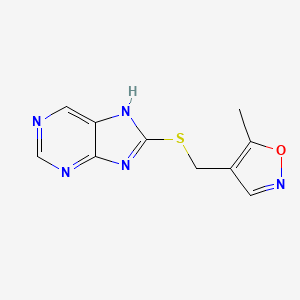
N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide, also known as DMF-DMA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown potential in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide exerts its pharmacological effects through various mechanisms. It has been shown to inhibit the activity of COX-2 and 5-LOX, which are enzymes involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide also activates the caspase pathway, leading to apoptosis in cancer cells. Furthermore, N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting the activity of COX-2 and 5-LOX. N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide has been found to protect neurons from oxidative stress and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide has several advantages for lab experiments. It has been extensively studied and has shown promising results in various disease models. N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to using N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. In addition, the compound has a relatively short half-life, which may limit its effectiveness in certain disease models.
Orientations Futures
There are several future directions for N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide research. One potential area of research is the development of N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another area of research is the investigation of N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide in combination with other drugs for enhanced therapeutic efficacy. Furthermore, N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide could be studied in various disease models to further elucidate its pharmacological effects and potential therapeutic applications.
Méthodes De Synthèse
N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide can be synthesized through a multi-step synthetic process. The first step involves the preparation of 4-chloropyrazole, which is then reacted with furan-3-carboxaldehyde to form 3-(furan-3-yl)pyrazole. This intermediate is then reacted with 4,4-dimethylcyclohexylamine and dimethylformamide dimethylacetal to form N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide. The overall yield of this process is around 30%.
Applications De Recherche Scientifique
N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anticancer, and neuroprotective properties. N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide has been found to inhibit the activity of various enzymes that play a role in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide has been found to protect neurons from oxidative stress and reduce neuroinflammation.
Propriétés
IUPAC Name |
N-(4,4-dimethylcyclohexyl)-3-(furan-3-yl)-N,1-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-18(2)8-5-14(6-9-18)21(4)17(22)15-11-20(3)19-16(15)13-7-10-23-12-13/h7,10-12,14H,5-6,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJUJYDGVIPLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N(C)C(=O)C2=CN(N=C2C3=COC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[3-[4-amino-2-(methoxymethyl)pyrimidin-5-yl]-1,2,4-oxadiazol-5-yl]cyclohexane-1-carboxylate](/img/structure/B7429139.png)


![1-{4-[(3S)-3-hydroxypiperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7429157.png)


![4-[3-(5-Chlorofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B7429183.png)
![3,3-Dimethyl-1-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]butan-2-ol](/img/structure/B7429187.png)

![[2-[[2-[1-(4-Fluorophenyl)ethylamino]-2-oxoethyl]amino]-2-oxoethyl] 6-(furan-2-yl)-2-methylpyridine-3-carboxylate](/img/structure/B7429204.png)
![1-(1-Ethoxy-2-methylpropan-2-yl)-3-[(2-fluorophenyl)methyl]urea](/img/structure/B7429220.png)
![2-(4-cyano-3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridin-2-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B7429227.png)
![2-(2-cyanophenyl)-N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]benzamide](/img/structure/B7429235.png)
![N-(5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-methylsulfonyl-2-phenylbutanamide](/img/structure/B7429238.png)